molecular formula C15H12ClFN4O B13979284 Dacomitinib Impurity 2F3LAJ CAS No. 1221892-23-4

Dacomitinib Impurity 2F3LAJ

Cat. No.: B13979284
CAS No.: 1221892-23-4
M. Wt: 318.73 g/mol
InChI Key: ZMVWTJDUTVHXPE-UHFFFAOYSA-N
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Description

Dacomitinib Impurity 2F3LAJ is a chemical compound related to Dacomitinib, an irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases. Dacomitinib is primarily used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations. Impurities like 2F3LAJ are often studied to understand the stability, efficacy, and safety of the parent drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dacomitinib Impurity 2F3LAJ involves multiple steps, including the use of specific reagents and catalysts. The preparation typically starts with the synthesis of intermediate compounds, followed by their purification and conversion into the final impurity. Common reagents used in the synthesis include acetonitrile, sodium perchlorate, and methanol .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the formation of impurities and degradation products .

Chemical Reactions Analysis

Types of Reactions

Dacomitinib Impurity 2F3LAJ undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the compound’s stability and reactivity under different conditions .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which are analyzed to understand their impact on the efficacy and safety of the parent drug .

Scientific Research Applications

Dacomitinib Impurity 2F3LAJ has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Dacomitinib Impurity 2F3LAJ involves its interaction with the EGFR family of tyrosine kinases. The compound exerts its effects by binding irreversibly to the ATP-binding site of the EGFR, HER2, and HER4 receptors, inhibiting their activity. This inhibition leads to the suppression of downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Dacomitinib Impurity 2F3LAJ include:

  • Afatinib
  • Gefitinib
  • Erlotinib
  • Osimertinib

Uniqueness

This compound is unique due to its specific structure and reactivity, which differ from other related compounds. Its irreversible binding to the EGFR family of receptors sets it apart from first-generation inhibitors like gefitinib and erlotinib, which have reversible binding .

Conclusion

This compound is a significant compound in the study of Dacomitinib’s stability, efficacy, and safety. Its synthesis, chemical reactions, and scientific applications provide valuable insights into the development of more effective and safer pharmaceutical products.

Properties

CAS No.

1221892-23-4

Molecular Formula

C15H12ClFN4O

Molecular Weight

318.73 g/mol

IUPAC Name

4-N-(3-chloro-2-fluorophenyl)-7-methoxyquinazoline-4,6-diamine

InChI

InChI=1S/C15H12ClFN4O/c1-22-13-6-12-8(5-10(13)18)15(20-7-19-12)21-11-4-2-3-9(16)14(11)17/h2-7H,18H2,1H3,(H,19,20,21)

InChI Key

ZMVWTJDUTVHXPE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=CC=C3)Cl)F)N

Origin of Product

United States

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